4,4'-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate is a complex organic compound with the molecular formula C47H80O8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate typically involves a multi-step processThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate:
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate analogs: Compounds with similar structures but different functional groups or substituents.
Uniqueness
The uniqueness of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate lies in its specific structural arrangement and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
94247-43-5 |
---|---|
Molekularformel |
C47H80O8 |
Molekulargewicht |
773.1 g/mol |
IUPAC-Name |
4-[(E)-12-[4-[2-[4-[(E)-12-(3-carboxypropanoyloxy)dodec-10-enyl]cyclohexyl]propan-2-yl]cyclohexyl]dodec-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H80O8/c1-47(2,41-29-25-39(26-30-41)23-19-15-11-7-3-5-9-13-17-21-37-54-45(52)35-33-43(48)49)42-31-27-40(28-32-42)24-20-16-12-8-4-6-10-14-18-22-38-55-46(53)36-34-44(50)51/h17-18,21-22,39-42H,3-16,19-20,23-38H2,1-2H3,(H,48,49)(H,50,51)/b21-17+,22-18+ |
InChI-Schlüssel |
JLDJWPBPHMLEAB-KSTNYAOJSA-N |
Isomerische SMILES |
CC(C1CCC(CC1)CCCCCCCCC/C=C/COC(=O)CCC(=O)O)(C2CCC(CC2)CCCCCCCCC/C=C/COC(=O)CCC(=O)O)C |
Kanonische SMILES |
CC(C)(C1CCC(CC1)CCCCCCCCCC=CCOC(=O)CCC(=O)O)C2CCC(CC2)CCCCCCCCCC=CCOC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.